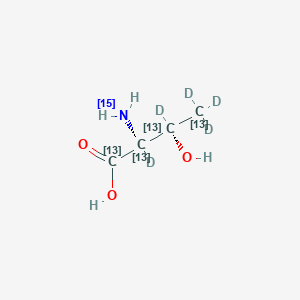
L-Threonine-13C4,15N,d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine-13C4,15N,d5 is a stable isotope-labeled compound of L-Threonine, a naturally occurring amino acid. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it useful in various scientific research applications. L-Threonine is essential for protein synthesis and plays a crucial role in various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
L-Threonine-13C4,15N,d5 can be synthesized through microbial fermentation. The process involves the use of microorganisms that are capable of incorporating the stable isotopes into the L-Threonine molecule. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. Large-scale fermentation processes are employed, and the compound is extracted and purified using advanced techniques to ensure high isotopic purity and chemical purity .
化学反応の分析
Types of Reactions
L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form α-keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .
科学的研究の応用
L-Threonine-13C4,15N,d5 is widely used in scientific research, including:
作用機序
L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
類似化合物との比較
Similar Compounds
L-Methionine-13C5,15N: Another stable isotope-labeled amino acid used in similar research applications.
L-Aspartic acid-13C4,15N: Used in metabolic studies and NMR spectroscopy.
L-Isoleucine-13C6,15N: Employed in protein synthesis studies and metabolic research.
Uniqueness
L-Threonine-13C4,15N,d5 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This combination of isotopes provides distinct advantages in tracing metabolic pathways and studying molecular structures, making it a valuable tool in various scientific research fields .
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
129.114 g/mol |
IUPAC名 |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1 |
InChIキー |
AYFVYJQAPQTCCC-OWPUPSSQSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2] |
正規SMILES |
CC(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)




![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)








